Sodium 1-carboxylatoethyl stearate

Vue d'ensemble

Description

Sodium 1-carboxylatoethyl stearate, also known as sodium stearoyl lactylate, is a compound with the chemical formula C21H40O4.Na. It is a white to light yellow powder that is commonly used as an emulsifier in various industries. This compound is known for its excellent surface-active properties, which make it useful in reducing surface tension and stabilizing emulsions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 1-carboxylatoethyl stearate is typically synthesized through the esterification of stearic acid with lactic acid, followed by neutralization with sodium hydroxide. The reaction is carried out under alkaline conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows: [ \text{Stearic Acid} + \text{Lactic Acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process, where stearic acid and lactic acid are fed into a reactor. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through filtration and drying .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 1-carboxylatoethyl stearate primarily undergoes hydrolysis and saponification reactions. It can also participate in esterification and transesterification reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form stearic acid and lactic acid.

Saponification: When treated with a strong base like sodium hydroxide, it undergoes saponification to yield sodium stearate and sodium lactate.

Major Products Formed:

Hydrolysis: Stearic acid and lactic acid.

Saponification: Sodium stearate and sodium lactate.

Applications De Recherche Scientifique

Sodium 1-carboxylatoethyl stearate has a wide range of applications in scientific research and industry:

Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.

Biology: Employed in the preparation of biological samples and as a surfactant in cell culture media.

Medicine: Utilized in pharmaceutical formulations to enhance the bioavailability of active ingredients.

Industry: Widely used in the food industry as an emulsifier in baked goods, dairy products, and margarine.

Mécanisme D'action

The mechanism of action of sodium 1-carboxylatoethyl stearate involves its interaction with proteins and lipids. It forms complexes with proteins, which enhances the stability and elasticity of emulsions. In the food industry, it interacts with gluten proteins to improve the texture and volume of baked products. In pharmaceuticals, it enhances the solubility and bioavailability of active ingredients by forming micelles and other colloidal structures .

Comparaison Avec Des Composés Similaires

- Sodium stearyl lactylate

- Calcium stearyl lactylate

- Sodium lauryl sulfate

Comparison: Sodium 1-carboxylatoethyl stearate is unique due to its dual functionality as both an emulsifier and a stabilizer. Unlike sodium lauryl sulfate, which is primarily a surfactant, this compound provides additional benefits in terms of texture and stability in food and pharmaceutical applications. Calcium stearyl lactylate, while similar, has different solubility and stability properties, making this compound more versatile in certain applications .

Activité Biologique

Sodium 1-carboxylatoethyl stearate (CAS Number: 18200-72-1) is an anionic surfactant with a unique structure that includes a long hydrophobic tail and a negatively charged carboxylate head group. This compound exhibits diverse biological activities, which can be categorized into its surfactant properties, biodegradability, and potential applications in various fields.

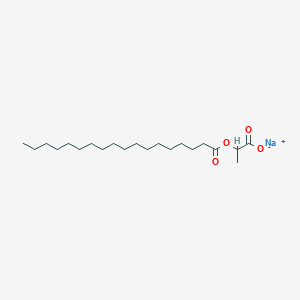

This compound is characterized by the following molecular structure:

- Molecular Formula : C21H39NaO4

- Molecular Weight : Approximately 364.54 g/mol

The compound's structure allows it to function effectively as a surfactant, reducing surface tension in aqueous solutions and facilitating emulsification processes.

Biodegradability and Environmental Impact

Research indicates that this compound is readily biodegradable, with studies showing that it can be eliminated to over 90% in wastewater treatment facilities. This high biodegradability is crucial for minimizing environmental impact, particularly in aquatic ecosystems where toxicity to fish, daphnia, and algae has been reported to be low .

Surfactant Properties

As an anionic surfactant, this compound has several biological activities linked to its ability to lower surface tension:

- Detergency : Effective in cleaning applications due to its capacity to emulsify oils and suspend dirt.

- Emulsification : Used in formulations requiring stable emulsions, such as cosmetics and pharmaceuticals.

Potential Applications

Research suggests potential applications of this compound in various fields:

- Pharmaceuticals : Its surfactant properties may enhance drug solubility and bioavailability.

- Agriculture : Could be utilized as an adjuvant in pesticide formulations to improve efficacy by enhancing the spread and adhesion of active ingredients on plant surfaces.

- Food Industry : May serve as an emulsifier in food products, improving texture and stability.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Surfactant Efficacy : A study demonstrated that this compound significantly reduced the surface tension of water, enhancing its effectiveness as a cleaning agent compared to traditional surfactants.

- Biodegradation Studies : In a controlled environment, the compound was shown to degrade rapidly under aerobic conditions, confirming its environmental safety profile .

- Toxicity Assessments : Toxicological evaluations indicated that the compound exhibits low toxicity levels in aquatic organisms, supporting its use in environmentally sensitive applications.

Comparative Analysis with Other Surfactants

The following table compares this compound with other common surfactants regarding their biodegradability and toxicity:

| Surfactant | Biodegradability (%) | Aquatic Toxicity (LC50) |

|---|---|---|

| This compound | >90 | Low |

| Sodium Lauryl Sulfate | ~95 | Moderate |

| Polysorbate 20 | >90 | Low |

Propriétés

IUPAC Name |

sodium;2-octadecanoyloxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYAZNABVSEZDS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014800 | |

| Record name | Sodium stearoyl-1-lactylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18200-72-1 | |

| Record name | Octadecanoic acid, 1-carboxyethyl ester, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018200721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 1-carboxyethyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium stearoyl-1-lactylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-carboxylatoethyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.